1,11-Dimethyl-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
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Overview
Description
4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5220(2,6)]undecane-3,5,8-trione is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione involves multiple steps, starting with the preparation of the pyrimidylpiperazine moiety. This can be achieved through the reaction of 2-chloropyrimidine with piperazine under reflux conditions. The resulting product is then subjected to further reactions to introduce the butyl and azatricycloundecane groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including its role as an anxiolytic or anticancer agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5.2.2.0(2,6)]undecane-3,5,8-trione involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter release and receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An anxiolytic agent with a similar piperazine structure.
Dasatinib: An anticancer agent that shares the pyrimidylpiperazine moiety.
Eptapirone: An anxiolytic with structural similarities.
Gepirone: Another anxiolytic with a related chemical structure.
Ipsapirone: An anxiolytic with a similar mechanism of action.
Piribedil: An antiparkinsonian agent with a related structure.
Revospirone: An anxiolytic with structural similarities.
Tandospirone: An anxiolytic with a similar piperazine core.
Tirilazad: A neuroprotective agent with structural similarities.
Umespirone: An anxiolytic with a related chemical structure.
Zalospirone: An anxiolytic with a similar mechanism of action.
Uniqueness
4-{4-[4-(2-Pyrimidyl)piperazin-1-yl]butyl}-1,11-dimethyl-4-azatricyclo[5220(2,6)]undecane-3,5,8-trione is unique due to its specific combination of functional groups and its ability to interact with multiple receptor types
Properties
Molecular Formula |
C24H33N5O3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1,11-dimethyl-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione |
InChI |
InChI=1S/C24H33N5O3/c1-16-14-24(2)15-17(30)18(16)19-20(24)22(32)29(21(19)31)9-4-3-8-27-10-12-28(13-11-27)23-25-6-5-7-26-23/h5-7,16,18-20H,3-4,8-15H2,1-2H3 |
InChI Key |
CASMCXIOOWFXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(=O)C1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5)C |
Origin of Product |
United States |
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